4-Amino-6-nitroresorcinol hydrochloride
Description
Contextual Significance as a Versatile Synthetic Intermediate
The primary significance of 4-amino-6-nitroresorcinol hydrochloride in contemporary chemical synthesis lies in its role as a versatile intermediate. The arrangement of the amino, nitro, and hydroxyl functional groups on the aromatic ring allows for regioselective reactions, enabling the construction of complex molecular architectures.
This compound is a derivative of nitroresorcinol and is structurally related to other important synthetic precursors, such as 4,6-diaminoresorcinol. google.comscispace.comgoogle.com These diamino compounds are critical monomers in the production of high-performance polymers. For instance, 4,6-diaminoresorcinol is a key component in the synthesis of poly(p-phenylene benzobisoxazole) (PBO) fibers, which are known for their exceptional thermal stability and high tensile strength. google.comsigmaaldrich.com The synthesis of these high-purity monomers often involves multi-step processes starting from resorcinol (B1680541), proceeding through nitration to form dinitroresorcinol, followed by reduction of the nitro groups. google.comgoogle.comprepchem.com
The presence of both an electron-donating amino group and an electron-withdrawing nitro group, along with the acidic hydroxyl groups, makes the aromatic ring of this compound susceptible to a range of further chemical modifications. This functional group array provides chemists with the flexibility to introduce other substituents or to build larger molecular frameworks, underscoring its utility as a valuable synthetic intermediate.
Overview of Historical Developments in Nitroresorcinol Chemistry
The chemistry of nitroresorcinols is built upon the foundation of resorcinol itself, a compound first prepared by the Austrian chemist Heinrich Hlasiwetz and his colleague Ludwig Barth in 1864. Resorcinol, or benzene-1,3-diol, became an important substance in the development of synthetic dyes and other organic compounds.
The subsequent exploration of resorcinol's reactivity led to the development of methods for introducing nitro groups onto the aromatic ring through electrophilic nitration. Early methods for synthesizing nitroresorcinols often involved direct nitration of resorcinol, which could lead to a mixture of isomers, including 2-nitroresorcinol, 4-nitroresorcinol, and dinitro derivatives. chemicalbook.com Over the years, chemists have refined these processes to achieve better control over the regioselectivity of the nitration and to improve the yields of specific isomers.
Key developments in this field have focused on optimizing reaction conditions, such as temperature, nitrating agents, and the use of catalysts or directing groups to guide the position of the incoming nitro group. chemicalbook.com For example, processes have been developed that involve the sulfonation of resorcinol prior to nitration. google.comgoogle.com The sulfonic acid groups can act as blocking groups, directing the nitration to specific positions before being removed by hydrolysis. This approach has been instrumental in achieving high-purity synthesis of specific dinitroresorcinol isomers, which are crucial precursors for compounds like 4,6-diaminoresorcinol hydrochloride. google.comgoogle.com These advancements in synthetic methodology have been crucial for making nitroresorcinol derivatives, and by extension compounds like this compound, more accessible for research and industrial applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 883566-55-0 |
| Molecular Formula | C₆H₇ClN₂O₄ |
| Molecular Weight | 206.58 g/mol |
| Synonyms | 4-amino-6-nitrobenzene-1,3-diol;hydrochloride |
Data sourced from multiple chemical suppliers and databases. sinfoochem.coma2bchem.comclearsynth.com
Exemplary Synthetic Reactions of Related Nitroresorcinol Compounds
The following table outlines a typical reaction for the synthesis of a related compound, 4,6-diaminoresorcinol dihydrochloride (B599025), from a dinitroresorcinol precursor, illustrating the synthetic utility of nitroresorcinols.
| Reaction | Reactants | Catalyst | Product | Yield |
| Hydrogenation Reduction | 4,6-Dinitro-1,3-benzenediol, Hydrogen (H₂), Hydrochloric Acid (HCl) | Palladium on Carbon (Pd/C) | 4,6-Diamino-1,3-benzenediol dihydrochloride | ~95% |
This reaction demonstrates the reduction of nitro groups to amino groups, a key transformation in this area of chemistry. prepchem.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-6-nitrobenzene-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4.ClH/c7-3-1-4(8(11)12)6(10)2-5(3)9;/h1-2,9-10H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFGTUHRHMFGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647537 | |
| Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883566-55-0 | |
| Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Amino 6 Nitroresorcinol Hydrochloride
Chemo- and Regioselective Reduction of Dinitroresorcinol Precursors
The conversion of 4,6-dinitroresorcinol to 4-amino-6-nitroresorcinol requires the selective reduction of one of the two nitro groups. This transformation is a delicate process, as over-reduction can lead to the formation of 4,6-diaminoresorcinol, while incomplete or non-selective reactions can result in complex mixtures that are difficult to purify. Achieving high chemo- and regioselectivity is therefore paramount.
Catalytic Hydrogenation Pathways for 4-Amino-6-nitroresorcinol Hydrochloride Formation
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes due to its efficiency and the clean nature of the process, often yielding water as the only by-product. nih.gov For the selective reduction of 4,6-dinitroresorcinol, catalysts such as palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂) are commonly employed. wikipedia.orgresearchgate.net
The key to achieving mono-reduction lies in carefully controlling the reaction conditions. Factors such as hydrogen pressure, reaction temperature, catalyst loading, and the choice of solvent can significantly influence the reaction's selectivity. For instance, lower hydrogen pressures and temperatures tend to favor the formation of the mono-amino product. The reaction is typically stopped after the consumption of a stoichiometric amount of hydrogen to prevent further reduction to the diamine. Single-atom alloy (SAA) catalysts, which modify platinum-group metals with other metals, are being designed to rationally control the hydrogenation of nitro groups and enhance selectivity. nih.gov
Chemical Reduction Systems for Selective Nitro Group Transformation to Amino Group
A variety of chemical reducing agents can achieve the selective reduction of one nitro group in a polynitro aromatic compound. wikipedia.org The Zinin reduction, which historically uses reagents like sodium sulfide or ammonium (B1175870) sulfide, is a classic method for this type of transformation. stackexchange.com This method's selectivity is often influenced by steric hindrance and the electronic environment of the nitro groups; in substituted dinitrobenzenes, the least sterically hindered nitro group is typically reduced preferentially. stackexchange.com
Other chemical systems that offer high selectivity include:
Sodium Hydrosulfite: This reagent is known for its ability to selectively reduce one nitro group under mild conditions. wikipedia.org
Tin(II) Chloride (SnCl₂): In an acidic medium, stannous chloride is an effective reagent for the selective reduction of nitroarenes. wikipedia.org
Iron in Acidic Media: The use of iron powder in the presence of an acid like acetic acid or hydrochloric acid is a cost-effective and common method for nitro group reduction. wikipedia.orgresearchgate.net
Sodium Borohydride (NaBH₄) with Transition Metal Catalysts: While NaBH₄ alone does not typically reduce nitroarenes, its reactivity can be enhanced by transition metal complexes, allowing for the selective reduction to amines. jsynthchem.comjsynthchem.com
The choice of reducing agent often depends on the substrate's sensitivity to other functional groups and the desired reaction conditions. organic-chemistry.org For dinitroarenes, these methods can be tuned to favor the formation of nitroanilines. organic-chemistry.org
Optimization of Reaction Parameters for Enhanced Synthesis of this compound
To move from a laboratory procedure to a viable industrial process, the synthesis of this compound must be optimized to maximize yield and purity while ensuring process safety and cost-effectiveness.
Orthogonal Experimental Design and Statistical Process Control in this compound Synthesis
Modern process development heavily relies on statistical methods to efficiently optimize complex multi-variable reactions. Orthogonal Experimental Design (OED) is a powerful tool for this purpose. In the synthesis of this compound, OED can be used to simultaneously investigate the effects of multiple variables—such as temperature, pressure, catalyst concentration, and reaction time—on the yield and purity of the product. By running a limited, structured set of experiments, chemists can identify the most influential parameters and their optimal levels, as well as any significant interactions between them.
Once the optimal conditions are established, Statistical Process Control (SPC) can be implemented during production. SPC involves monitoring key process parameters and product quality attributes in real-time to ensure the reaction remains within its desired operating window. This proactive approach helps to maintain consistent product quality, reduce batch-to-batch variability, and minimize the formation of impurities.
Strategies for Maximizing Yield and Purity of this compound
Maximizing the yield and purity of the final product is a primary objective in chemical synthesis. Several strategies can be employed throughout the synthesis of this compound:
Precursor Purity: The process begins with a high-purity 4,6-dinitroresorcinol precursor. As detailed in the following section, minimizing isomeric impurities like 2,4-dinitroresorcinol is crucial. google.com
Controlled Reagent Addition: During the reduction step, the slow and controlled addition of the reducing agent or careful management of hydrogen uptake is critical to prevent over-reduction.
Temperature Management: The reduction of nitro groups is exothermic. Effective temperature control is necessary to prevent runaway reactions and the formation of byproducts.
Solvent Selection: The choice of solvent can impact the solubility of reactants and products, catalyst activity, and the ease of product isolation. For catalytic hydrogenation, solvents like ethanol or acetic acid are often used. researchgate.net
Product Isolation: After the reaction, the product is isolated as the hydrochloride salt. This is often achieved by adding concentrated hydrochloric acid to the reaction mixture, which precipitates the desired product while leaving many impurities in solution. google.com
Purification: Recrystallization is a key final step to achieve high purity. The crude this compound can be dissolved in a suitable solvent system and allowed to recrystallize, which effectively removes residual starting materials, byproducts, and inorganic salts.
Precursor Nitration Chemistry of Resorcinol (B1680541): Routes to Dinitroresorcinol Isomers
The synthesis of the direct precursor, 4,6-dinitroresorcinol, is a critical first step. The direct nitration of resorcinol is a highly exothermic and challenging reaction to control, often leading to a mixture of products. googleapis.com The primary challenges are the formation of the undesired 2,4-dinitroresorcinol isomer and over-nitration to the explosive 2,4,6-trinitroresorcinol, also known as styphnic acid. google.comgoogleapis.com
Early methods involving the admixture of resorcinol diacetate with fuming nitric acid resulted in low yields of the desired 4,6-isomer (<45%) and significant production of styphnic acid (30% to 60%). googleapis.com To overcome these limitations, advanced methodologies have been developed to enhance the selective synthesis of 4,6-dinitroresorcinol.
One successful approach involves a temperature-controlled reaction using white fuming nitric acid that is substantially free of nitrogen dioxide and nitrous acid. googleapis.comgoogle.com The removal of these species is crucial because they contribute to the formation of the nitrosonium ion (NO⁺), which promotes undesirable nitration at the 2-position of the resorcinol ring. googleapis.com To further suppress these side reactions, a nitrosonium ion control agent, such as urea, is added to the reaction mixture. googleapis.comgoogle.com This method can produce 4,6-dinitroresorcinol in yields of approximately 80%. googleapis.comgoogle.com Another approach uses a sulfuric acid medium, which offers a rapid reaction with inexpensive reagents, yielding the desired product at around 65% or higher. googleapis.comgoogle.com
The table below summarizes various conditions and outcomes for the nitration of resorcinol-based starting materials.
The separation of the desired 4,6-dinitroresorcinol from the 2,4-isomer is facilitated by significant differences in their solubility in various solvents, allowing for purification to approximately 99% purity through recrystallization in a suitable solvent like acetic acid or ethyl acetate (B1210297). google.comgoogleapis.com
Table of Compounds
Chemical Reactivity and Mechanistic Investigations of 4 Amino 6 Nitroresorcinol Hydrochloride
Reactions Involving the Aromatic Amino Functionality of 4-Amino-6-nitroresorcinol Hydrochloride
The aromatic amino group of this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-donating hydroxyl groups and the electron-withdrawing nitro group on the resorcinol (B1680541) ring.
The primary aromatic amino group of this compound can undergo diazotization, a reaction that converts it into a diazonium salt. This process typically involves treating the amine with nitrous acid (HONO), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). google.com The resulting diazonium salt is a versatile intermediate in organic synthesis.
The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid. The amino group of the aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.
Once formed, the diazonium salt of 4-amino-6-nitroresorcinol can be utilized in subsequent reactions. For instance, it can undergo coupling reactions with activated aromatic compounds to form azo dyes. The specific conditions for the diazotization of this compound and the subsequent reactivity of its diazonium salt are subjects of detailed investigation.
Nucleophilic Reactivity of the Amino Group in this compound
The amino group in this compound possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in reactions with various electrophiles. The electron density on the nitrogen atom is modulated by the electronic effects of the substituents on the aromatic ring. The two hydroxyl groups (-OH) are electron-donating through resonance, which increases the electron density on the ring and, to some extent, on the amino group. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and can reduce the nucleophilicity of the amino group.
Electrophilic Aromatic Substitution on the Resorcinol Ring of this compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The resorcinol ring in this compound is highly substituted, and the directing effects of the existing substituents play a crucial role in determining the position of any further substitution. masterorganicchemistry.com
The substituents on the ring are:
Two hydroxyl groups (-OH): These are powerful activating groups and are ortho, para-directing.
One amino group (-NH₂): This is also a strong activating group and is ortho, para-directing. scispace.com
One nitro group (-NO₂): This is a strong deactivating group and is meta-directing. scispace.com
The positions on the aromatic ring are numbered as follows: C1 and C3 have hydroxyl groups, C4 has the amino group, and C6 has the nitro group. The available positions for substitution are C2 and C5. The directing effects of the substituents will determine which of these positions is more favorable for electrophilic attack. The powerful activating and ortho, para-directing nature of the hydroxyl and amino groups would generally favor substitution at positions ortho or para to them. libretexts.org However, the strong deactivating effect of the nitro group makes the ring less susceptible to further electrophilic substitution. libretexts.org The interplay of these activating and deactivating effects makes the prediction of further substitution complex and highly dependent on the reaction conditions and the nature of the electrophile.
Condensation and Cyclization Reactions of this compound
The presence of adjacent amino and hydroxyl groups on the aromatic ring of this compound provides a scaffold for condensation and cyclization reactions, leading to the formation of heterocyclic ring systems.
A key reaction of ortho-aminophenols is their condensation with carboxylic acids or their derivatives (such as acid chlorides or esters) to form benzoxazoles. organic-chemistry.orgnih.gov In the case of this compound, the amino group at C4 and the hydroxyl group at C3 are in an ortho relationship, making this molecule a suitable precursor for the synthesis of substituted benzoxazoles.
The formation of the benzoxazole (B165842) ring typically proceeds through an initial acylation of the amino group by the carboxylic acid derivative, followed by an intramolecular cyclization and dehydration. The resulting benzoxazole would be substituted with a hydroxyl group and a nitro group. The specific conditions for this reaction, such as the choice of catalyst and solvent, can significantly influence the yield and purity of the product. The synthesis of various benzoxazole derivatives has been a subject of interest due to their diverse biological activities. nih.gov
Comparative Reactivity Profiles of this compound with Structural Isomers and Analogues
The reactivity of this compound can be better understood by comparing it with its structural isomers and analogues. For instance, an isomer where the nitro group is at a different position relative to the amino and hydroxyl groups would exhibit a different reactivity profile in electrophilic aromatic substitution due to altered directing effects. scispace.com
Similarly, analogues where the substituents are different would also show varied reactivity. For example, replacing the nitro group with a less deactivating group would likely increase the susceptibility of the aromatic ring to further electrophilic attack. Conversely, replacing the amino group with a different functional group would alter the nucleophilic character and the potential for reactions like diazotization and benzoxazole formation. Quantum chemical studies on substituted benzenes, such as aniline (B41778) and nitrobenzene, have provided insights into how amino and nitro groups influence the electronic system and, consequently, the chemical reactivity of the aromatic ring. rsc.org
Derivatization Strategies and Functionalization of 4 Amino 6 Nitroresorcinol Hydrochloride
Design and Synthesis of Advanced Polymeric Monomers from 4-Amino-6-nitroresorcinol Hydrochloride
This compound serves as a crucial building block for the synthesis of high-performance polymer monomers. Its inherent chemical structure, featuring strategically placed amino, nitro, and hydroxyl functional groups on a resorcinol (B1680541) backbone, allows for its conversion into monomers suitable for polycondensation reactions. The primary transformation involves the reduction of the nitro group to a second amino group, yielding 4,6-diamino-1,3-benzenediol (DADHB), typically as a dihydrochloride (B599025) salt. This resulting diamino-diol monomer is a cornerstone for producing rigid-rod polymers with exceptional thermal and mechanical properties.
The principal application of monomers derived from this compound is in the synthesis of poly(p-phenylenebenzobisoxazole) (PBO) and its derivatives. PBO is a high-performance polymer known for its remarkable thermal stability, high tensile strength, and modulus. The synthesis process involves the polycondensation of a diamino-diol monomer with a dicarboxylic acid or its derivative in a dehydrating solvent, most commonly polyphosphoric acid (PPA).
The monomer derived from this compound, 4,6-diamino-1,3-benzenediol dihydrochloride, is reacted with terephthalic acid (TA) or its derivatives. For instance, the synthesis of poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH), a hydroxylated PBO derivative, is achieved by the polycondensation of 4,6-diamino-1,3-benzenediol with 2,5-dihydroxyterephthalic acid (DHTA) in PPA. nih.govnih.gov The reaction proceeds via a dehydrochlorination step, followed by condensation to form the oxazole (B20620) rings that characterize the polymer backbone. nih.gov This polymerization in PPA yields a liquid crystalline solution, which can be spun directly into high-strength fibers using dry-jet wet spinning techniques. nih.govnih.gov This method allows for the production of PBO with a high molecular weight in a shortened reaction time. researchgate.net
Table 1: PBO and PBOH Synthesis Overview
| Polymer | Monomer 1 | Monomer 2 | Polymerization Medium | Key Process |
|---|---|---|---|---|
| PBO | 4,6-Diamino-1,3-benzenediol | Terephthalic Acid (TA) | Polyphosphoric Acid (PPA) | Solution Polycondensation |
This table outlines the key components and processes for synthesizing PBO and its hydroxylated derivative, PBOH, from monomers including the derivative of this compound.
The incorporation of monomers derived from this compound significantly influences the final properties of the resulting polymers due to the presence of hydroxyl groups on the resorcinol moiety of the polymer backbone. When comparing standard PBO with a derivative like PBOH, which retains these hydroxyl groups, distinct differences in microstructure and performance are observed. nih.gov
The hydroxyl groups in PBOH can form intermolecular hydrogen bonds between polymer chains. This additional bonding is hypothesized to affect the polymer's mechanical properties. Research comparing PBO and PBOH fibers has shown that while the thermal degradation temperature of PBOH is high (above 750 K), it is lower than that of standard PBO. nih.gov Similarly, the tensile strength of PBOH fiber (3.1 GPa) was found to be lower than that of PBO fiber. nih.gov However, the compressive strength of PBOH fiber (331 MPa) was slightly higher than that of PBO fiber, a property that may be attributed to the network of hydrogen bonds hindering chain buckling under compression. nih.gov The presence of these pendant hydroxyl groups also facilitates the formation of a crystal-solvate intermediate phase with water during the coagulation step of fiber spinning. nih.gov
Table 2: Comparative Properties of PBO and PBOH Fibers
| Property | PBO Fiber | PBOH Fiber | Reference |
|---|---|---|---|
| Thermal Degradation Temp. | Higher | > 750 K (Lower than PBO) | nih.gov |
| Tensile Strength | Higher | 3.1 GPa (Lower than PBO) | nih.gov |
This interactive table compares the thermal and mechanical properties of standard PBO fiber with PBOH fiber, which is synthesized using a monomer derived from this compound.
Functionalization for Supramolecular Assembly and Macrocyclic Systems
The functional groups of this compound—two hydroxyls and one amino group—make it a versatile platform for designing molecules capable of participating in supramolecular assembly and forming macrocyclic systems. These groups are prime sites for forming non-covalent interactions, such as hydrogen bonds, which are fundamental to self-assembly processes.
The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of intricate and stable networks. This capability is crucial for building complex, ordered structures. For instance, derivatization of these functional groups can introduce recognition motifs or moieties that drive the self-assembly process. Functionalization with moieties like amino acids can be used to trigger co-assembly into structures such as hydrogels, where charge-transfer complexes and hydrogen bonding are the primary driving forces. rsc.org Although specific research on this compound in this context is not detailed, the principles of using amino- and hydroxyl-functionalized aromatic compounds are well-established in supramolecular chemistry. By conjugating this molecule to systems like polyethylene (B3416737) glycol (PEG), it is possible to create derivatives that form micellar supramolecular assemblies in aqueous solutions. nih.gov The aromatic core itself can also participate in π-π stacking interactions, further stabilizing supramolecular architectures. The synthesis of macrocycles would involve reacting the functional groups with complementary linkers to form large ring structures, a common strategy in host-guest chemistry.
Regioselective Modification of Hydroxyl and Amino Positions in this compound
Achieving regioselective modification of the amino and hydroxyl groups in this compound is essential for synthesizing precisely defined derivatives for advanced applications. The different reactivity of the aromatic amino group compared to the phenolic hydroxyl groups allows for selective chemical transformations.
The amino group is generally more nucleophilic than the hydroxyl groups, particularly under neutral or mildly acidic conditions. This difference can be exploited for selective N-acylation or N-alkylation reactions using reagents like acid chlorides, anhydrides, or alkyl halides. Conversely, the phenolic hydroxyl groups are acidic and can be deprotonated under basic conditions to form highly nucleophilic phenoxide ions. These phenoxides can then readily undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation.
To achieve high regioselectivity, especially when multiple reactive sites of similar nature are present (as with the two hydroxyl groups), the use of protecting group strategies is often necessary. A common approach involves:
Protection: Selectively blocking one or more functional groups to prevent them from reacting.
Modification: Chemically modifying the unprotected functional group.
Deprotection: Removing the protecting group(s) to reveal the final, selectively modified molecule.
The choice of reaction conditions (pH, solvent, temperature) is also critical in controlling which functional group reacts preferentially. For example, performing a reaction in a specific pH range can modulate the protonation state of the amino group versus the hydroxyl groups, thereby tuning their relative nucleophilicity and enabling selective modification. nih.gov
Table 3: Potential Regioselective Reactions
| Functional Group | Potential Reaction | Reagent Type | Conditions |
|---|---|---|---|
| Amino (-NH₂) | N-Acylation | Acid Chloride, Anhydride | Neutral / Mildly Basic |
| Amino (-NH₂) | N-Alkylation | Alkyl Halide | Basic |
| Hydroxyl (-OH) | O-Acylation | Acid Chloride, Anhydride | Basic (e.g., Pyridine) |
This table summarizes potential regioselective reactions that can be performed on the amino and hydroxyl functional groups of this compound, along with typical reagent types and conditions.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 6 Nitroresorcinol Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map the molecular skeleton and identify the chemical environment of each atom.
The ¹H NMR spectrum of 4-Amino-6-nitroresorcinol hydrochloride is expected to be relatively simple, showing distinct signals for the aromatic protons and exchangeable protons from the hydroxyl and ammonium (B1175870) groups. The benzene (B151609) ring has two protons. Due to the asymmetric substitution pattern, they are in different chemical environments and should appear as two distinct signals, likely singlets, as they lack adjacent protons for spin-spin coupling. The electron-withdrawing nitro group (-NO₂) and the electron-donating amino (-NH₃⁺) and hydroxyl (-OH) groups will significantly influence the chemical shifts of these protons. The proton ortho to the nitro group would be the most deshielded (shifted downfield), while the proton situated between the two hydroxyl groups would be comparatively more shielded. The protons of the hydroxyl and ammonium groups are expected to be broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on the carbon framework. For this compound, six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts are dictated by the attached functional groups. Carbons bonded to electronegative oxygen and nitrogen atoms (-C-O and -C-N) will be shifted significantly downfield. The carbon bearing the nitro group (-C-NO₂) is also expected at a downfield position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-6-nitroresorcinol (Note: Values are estimations based on substituent effects on aromatic systems. Actual values for the hydrochloride salt in a specific solvent may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Aromatic CH (C5-H) | ~6.5 - 7.0 | ~100 - 110 | Shielded proton between two hydroxyl groups. |
| Aromatic CH (C2-H) | ~7.5 - 8.0 | ~115 - 125 | Deshielded proton ortho to the nitro group. |
| Aromatic C-OH (C1, C3) | - | ~150 - 160 | Deshielded by attached hydroxyl groups. |
| Aromatic C-NH₃⁺ (C4) | - | ~130 - 140 | Deshielded by the ammonium group. |
| Aromatic C-NO₂ (C6) | - | ~145 - 155 | Deshielded by the electron-withdrawing nitro group. |
| -OH Protons | 9.0 - 11.0 (broad) | - | Acidic protons, often broad and exchangeable. |
| -NH₃⁺ Protons | 7.0 - 9.0 (broad) | - | Ammonium protons, broad and exchangeable. |
To confirm the assignments made from 1D NMR and to establish connectivity between atoms, 2D NMR experiments are crucial. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this molecule, COSY would be of limited use for the aromatic system as the two protons are not adjacent and would not show a cross-peak. However, it could be used to confirm the absence of such coupling.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). nanalysis.com This is a powerful tool for definitively assigning the signals for C2-H and C5-H by showing cross-peaks between the proton signals and their corresponding carbon signals.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be characterized by the distinct vibrational modes of its functional groups. The broad absorption band in the 3200-3500 cm⁻¹ region is characteristic of O-H stretching vibrations from the phenolic groups, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the ammonium group (-NH₃⁺) would appear as a complex, broad band in the 2800-3200 cm⁻¹ region. The aromatic C-H stretching is expected to be a weaker band around 3000-3100 cm⁻¹. The most intense peaks would likely be from the nitro group (-NO₂), with asymmetric and symmetric stretching vibrations appearing near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. researchgate.netmdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic C=C stretching and the symmetric stretching of the nitro group are typically strong in the Raman spectrum. spectroscopyonline.com The symmetric NO₂ stretch around 1300-1350 cm⁻¹ is often a particularly intense and sharp peak, making it a useful diagnostic band. longdom.org O-H and N-H vibrations are generally weak in Raman spectra.
Table 2: Characteristic Vibrational Frequencies for this compound (Based on typical ranges for functional groups in aromatic compounds)
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| O-H Stretch (Phenolic) | 3200 - 3500 (Broad) | Weak | Broadened due to hydrogen bonding. |
| N-H Stretch (Ammonium) | 2800 - 3200 (Broad) | Weak | Characteristic of -NH₃⁺ group. |
| Aromatic C-H Stretch | 3000 - 3100 (Weak) | Medium | |
| Aromatic C=C Stretch | 1450 - 1600 (Medium) | Strong | Multiple bands expected. |
| Asymmetric NO₂ Stretch | 1500 - 1550 (Strong) | Medium | |
| Symmetric NO₂ Stretch | 1300 - 1350 (Strong) | Strong | Often a very intense peak in Raman. |
| C-O Stretch (Phenolic) | 1200 - 1280 (Strong) | Weak | |
| C-N Stretch | 1180 - 1250 (Medium) | Weak |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be ideal. In positive ion mode, the molecular ion peak would be observed for the cationic part of the molecule, [C₆H₆N₂O₄ + H]⁺, at a mass-to-charge ratio (m/z) of approximately 171.04.
The fragmentation of this ion under tandem MS (MS/MS) conditions would likely proceed through characteristic losses of small, stable neutral molecules. nih.gov Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da), NO₂ (46 Da), and H₂O (18 Da). The fragmentation of related compounds like 4-amino-2-nitrophenol (B85986) shows initial losses of water, followed by loss of NO and CO. nih.gov A plausible pathway could involve the initial loss of water, followed by the sequential loss of carbon monoxide (CO) or cleavage of the nitro group.
Table 3: Predicted Mass Spectrometry Fragments for 4-Amino-6-nitroresorcinol
| m/z (approx.) | Identity | Plausible Origin |
| 171.04 | [M+H]⁺ | Protonated Molecular Ion |
| 153.03 | [M+H - H₂O]⁺ | Loss of water from hydroxyl group |
| 141.03 | [M+H - NO]⁺ | Loss of nitric oxide |
| 125.03 | [M+H - NO₂]⁺ | Loss of nitrogen dioxide |
| 123.02 | [M+H - H₂O - NO]⁺ | Sequential loss of water and nitric oxide |
| 113.04 | [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A successful single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the crystal packing, including intermolecular interactions like hydrogen bonding between the ammonium, hydroxyl, nitro groups, and the chloride counter-ion, as well as potential π-π stacking interactions between the aromatic rings.
While specific data for the target compound is unavailable, analysis of related structures like 4,6-Dinitroresorcinol can provide insight. nih.gov For instance, 4,6-Dinitroresorcinol crystallizes in a specific space group and its structure is heavily influenced by intramolecular hydrogen bonds between the ortho hydroxyl and nitro groups. researchgate.net A similar pattern of strong intra- and intermolecular hydrogen bonding would be expected to dominate the crystal structure of this compound, playing a key role in its solid-state architecture. Powder X-ray Diffraction (PXRD) would yield a characteristic diffraction pattern that could be used for phase identification and purity assessment of bulk samples.
Table 4: Expected Crystallographic Parameters and Structural Features (This is a hypothetical table based on typical small organic molecules and data from analogs like 4,6-Dinitroresorcinol)
| Parameter | Expected Information/Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the specific symmetry elements within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Hydrogen Bonding | O-H···O, O-H···Cl, N-H···O, N-H···Cl | Key interactions defining the crystal packing and stability. |
| π-π Stacking | Centroid-centroid distance ~3.5-4.0 Å | Interactions between aromatic rings influencing packing. |
| Bond Lengths/Angles | C-N, C-O, N-O, etc. | Confirms covalent structure and reveals effects of resonance. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is sensitive to the extent of conjugation and the presence of chromophores (light-absorbing groups) in the molecule.
The this compound molecule contains a highly conjugated system with strong chromophores (-NO₂) and auxochromes (-OH, -NH₃⁺). The spectrum is expected to show multiple absorption bands. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring will likely result in significant charge-transfer character in the electronic transitions, leading to strong absorption bands at longer wavelengths (a red shift). For comparison, 4-amino-2-nitrophenol shows absorption maxima at approximately 212, 264, and 342 nm. sielc.com It is expected that this compound would exhibit a similar profile, with intense π→π* transitions and a lower energy n→π* or charge-transfer band extending into the visible region, likely imparting color to the compound. The position of these bands can be sensitive to the pH and polarity of the solvent. semanticscholar.org
Table 5: Predicted UV-Vis Absorption Maxima (λ_max_) (Based on data from analogous compounds like 4-amino-2-nitrophenol)
| Wavelength Range (nm) | Predicted λ_max (nm) | Type of Transition |
| 210 - 240 | ~220 | π→π |
| 260 - 290 | ~270 | π→π |
| 340 - 400 | ~350 | n→π* or Intramolecular Charge Transfer (ICT) |
Computational Chemistry and Theoretical Investigations of 4 Amino 6 Nitroresorcinol Hydrochloride
Quantum Chemical Methods for Electronic Structure and Geometry Optimization
Quantum chemical methods are fundamental tools for investigating the intrinsic properties of molecules. These computational techniques allow for the detailed examination of electronic structure and the determination of the most stable three-dimensional arrangement of atoms, known as the optimized geometry.
Density Functional Theory (DFT) Calculations for 4-Amino-6-nitroresorcinol Hydrochloride
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.netbiointerfaceresearch.com It is particularly effective for optimizing the geometry of molecules like this compound. The process begins with an initial guess of the molecular geometry, which is then refined through an iterative process that minimizes the total electronic energy of the molecule. nih.gov This energy minimization is performed by solving the Kohn-Sham equations, where the functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311G(d,p), are chosen to approximate the exchange-correlation energy. nih.govnih.gov
The geometry optimization converges when a true minimum on the potential energy surface is located, which is confirmed by the absence of any imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov The output of a DFT geometry optimization provides crucial data, including the final, most stable 3D structure, bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For this compound, these calculations would reveal the precise spatial arrangement of the amino and nitro groups relative to the hydroxyl groups on the benzene (B151609) ring, accounting for intramolecular interactions such as hydrogen bonding.
Table 1: Illustrative Geometrical Parameters from DFT Optimization This table presents typical bond lengths that might be expected for this compound based on DFT calculations of similar aromatic compounds. Actual values would require a specific calculation.
| Bond Type | Typical Bond Length (Å) |
| C-C (aromatic) | 1.39 - 1.41 |
| C-N (amino) | 1.38 - 1.40 |
| C-N (nitro) | 1.47 - 1.49 |
| N-O (nitro) | 1.22 - 1.24 |
| C-O (hydroxyl) | 1.35 - 1.37 |
| O-H (hydroxyl) | 0.96 - 0.98 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Approaches
Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data. nih.gov
NMR Spectroscopy: The theoretical nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.govresearchgate.net These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for a direct comparison with experimental NMR spectra, aiding in the assignment of signals to specific atoms within the this compound structure. researchgate.net
IR Spectroscopy: The vibrational frequencies of the molecule can be computed using DFT. researchgate.net These calculations predict the positions of absorption bands in the infrared (IR) spectrum. The results are often presented as a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR intensities. To improve agreement with experimental spectra, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net Further analysis, such as Potential Energy Distribution (PED), can be used to assign the calculated vibrational modes to specific molecular motions like stretching, bending, or torsion of functional groups. nih.gov
UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the molecular orbitals involved in each transition, offering insights into the electronic behavior of this compound upon light absorption. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor, making its energy directly related to the ionization potential of the molecule. youtube.comresearchgate.net Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, with its energy being related to the electron affinity. youtube.comresearchgate.net For this compound, the electron-donating amino and hydroxyl groups are expected to contribute significantly to the HOMO, while the electron-withdrawing nitro group will likely dominate the LUMO. icrc.ac.iruaeu.ac.ae
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electronic properties. researchgate.net
Table 2: Key Electronic Properties Derived from HOMO-LUMO Energies This table defines important electronic properties and their relationship to HOMO and LUMO energies. The values are illustrative and represent what would be calculated from a DFT analysis.
| Property | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from the system. |
Computational Modeling of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions. By modeling the reaction mechanism, researchers can understand how reactants are converted into products, including the identification of transient intermediates and high-energy transition states.
For a molecule like this compound, theoretical methods can be used to study various potential reactions, such as electrophilic aromatic substitution or reactions involving the amino, nitro, or hydroxyl functional groups. The process involves mapping the potential energy surface of the reaction. DFT calculations are employed to locate the structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. jmchemsci.com
The transition state is a saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as bonds are being broken and formed. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) of the reaction can be determined. This value is fundamental to understanding the reaction kinetics, as a higher activation energy corresponds to a slower reaction rate. These computational models can predict the most probable reaction pathways and explain the regioselectivity and stereoselectivity of chemical transformations. jmchemsci.com
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational methodology used to create predictive models that correlate the structural features of molecules with their physical, chemical, or biological properties. oup.com This approach is particularly useful for nitroaromatic compounds. nih.govmdpi.com
A QSPR study on this compound would involve several steps. First, a set of molecular descriptors would be calculated for the molecule using computational software. These descriptors are numerical values that encode different aspects of the molecule's structure and can include:
Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment, atomic charges. nih.govnih.gov
Topological descriptors: Indices that describe the connectivity of atoms. nih.gov
Physicochemical descriptors: LogP (octanol-water partition coefficient), molecular weight, molar refractivity. nih.gov
Once a diverse set of descriptors is generated, statistical techniques such as multiple linear regression or partial least squares (PLS) are used to build a mathematical model that links a selection of these descriptors to a specific experimental property (e.g., solubility, melting point, or retention time in chromatography). nih.gov For nitroaromatic compounds, descriptors related to electronic properties, such as the LUMO energy (which reflects electrophilicity), are often found to be significant predictors of reactivity and toxicity. nih.gov These predictive models can then be used to estimate the properties of new or untested compounds, accelerating research and reducing the need for extensive experimental work. oup.com
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical methods are excellent for finding the single lowest-energy structure of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior and flexibility over time. grafiati.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of this compound. mdpi.com
An MD simulation is set up by defining a force field, which is a set of parameters and equations that describes the potential energy of the system, including bond stretching, angle bending, and non-bonded interactions. The molecule is typically placed in a simulation box, often filled with solvent molecules (like water) to mimic solution-phase conditions. nih.gov The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), generating a trajectory that records the position of every atom at each time step.
Analysis of this trajectory can reveal:
Stable Conformers: Identification of the most frequently adopted shapes or conformations of the molecule. nih.gov
Conformational Flexibility: Understanding the motion of different parts of the molecule, such as the rotation of the amino or nitro groups. nih.gov
Solvent Effects: How interactions with solvent molecules influence the structure and dynamics of the solute. nih.gov
Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds.
For this compound, MD simulations could be used to understand how the molecule behaves in an aqueous environment, providing a more complete picture of its structure and properties beyond the static, gas-phase view offered by DFT geometry optimization. researchgate.net
Applications in Materials Science and Advanced Chemical Synthesis
Role of 4-Amino-6-nitroresorcinol Hydrochloride in High-Performance Polymer Development
This compound plays a crucial, albeit indirect, role in the synthesis of high-performance polymers, most notably polybenzoxazoles (PBOs). These polymers are renowned for their exceptional thermal stability, high tensile strength, and remarkable chemical resistance, making them suitable for demanding applications in aerospace, defense, and electronics.
The primary function of this compound in this context is as a key precursor to the monomer 4,6-diaminoresorcinol dihydrochloride (B599025). The synthesis of high-purity 4,6-diaminoresorcinol is a critical step for achieving high molecular weight PBO polymers, which are essential for superior mechanical properties. The traditional synthesis of this diamino monomer has faced challenges, including the formation of undesirable isomers and by-products that can hinder polymerization and compromise the final properties of the polymer.
A novel and more controlled synthesis route utilizes this compound as a key intermediate. This process involves the selective reduction of the nitro group to an amino group, which can be achieved under milder conditions and with greater selectivity compared to the dinitration of resorcinol (B1680541) derivatives. The use of this compound allows for a more streamlined and efficient production of the high-purity 4,6-diaminoresorcinol monomer necessary for the polycondensation reaction with dicarboxylic acids, such as terephthalic acid, to form the PBO polymer.
The resulting PBO fibers, such as Zylon™, exhibit extraordinary properties, as detailed in the table below.
| Property | Value |
| Tensile Strength | 5.8 GPa |
| Tensile Modulus | 270 GPa |
| Decomposition Temperature | 650 °C |
| Limiting Oxygen Index | 56% |
Note: These properties are representative of high-performance PBO fibers, the synthesis of which relies on high-purity monomers derived from intermediates like this compound.
Contributions to Dye Chemistry and Chromophore Synthesis
While the predominant application of this compound lies in polymer science, its chemical structure suggests potential utility in the synthesis of dyes and chromophores. The presence of both an amino group and a nitro group on a resorcinol backbone provides the necessary functionalities for the creation of various classes of dyes.
The amino group can be readily diazotized and then coupled with a variety of coupling components (such as phenols, naphthols, or aromatic amines) to form azo dyes. The resorcinol moiety itself can act as a coupling component. The specific substitution pattern of 4-Amino-6-nitroresorcinol, with its electron-donating hydroxyl and amino groups and the electron-withdrawing nitro group, can influence the electronic properties and, consequently, the color of the resulting dyes. These dyes could potentially span a wide range of the visible spectrum, from yellows and oranges to deeper reds and violets, depending on the coupling partner.
Furthermore, the inherent structure of this compound can serve as a foundational element for more complex chromophoric systems. The functional groups present allow for its incorporation into heterocyclic dye structures, such as those based on phenoxazine or phenothiazine, which are known for their vibrant colors and specialized applications in areas like high-tech inks and optoelectronics.
Although specific, commercially significant dyes synthesized directly from this compound are not widely documented in publicly available literature, its potential as a versatile precursor in this field is an area of ongoing research and development.
Building Block Utility in Complex Organic Synthesis (e.g., pharmaceutical intermediates, agrochemical scaffolds)
The diverse reactivity of this compound makes it a valuable building block in complex organic synthesis, particularly for the creation of pharmaceutical intermediates and agrochemical scaffolds. Nitroaromatic compounds are well-established precursors for a wide array of functional groups and heterocyclic systems.
For agrochemical scaffolds , the functional groups of this compound offer multiple points for chemical modification to develop new herbicides, fungicides, or insecticides. For instance, the amino group can be converted into other functionalities, and the aromatic ring can be further substituted to fine-tune the biological activity and environmental profile of the resulting agrochemical. The combination of functionalities present in this molecule provides a starting point for the synthesis of libraries of compounds for high-throughput screening in agrochemical research.
The utility of this compound as a building block is summarized in the following table:
| Functional Group | Potential Transformations | Application Area |
| Amino Group | Diazotization, Acylation, Alkylation, Cyclization | Dyes, Pharmaceuticals, Agrochemicals |
| Nitro Group | Reduction to Amine, Nucleophilic Aromatic Substitution | Polymers, Pharmaceuticals, Agrochemicals |
| Hydroxyl Groups | Etherification, Esterification | Pharmaceuticals, Agrochemicals |
| Aromatic Ring | Electrophilic Substitution | Dyes, Pharmaceuticals, Agrochemicals |
Analytical Methodologies for Chemical Purity, Reaction Progress, and Yield Determination
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are powerful tools for separating and identifying the components of a mixture, making them indispensable for assessing the purity of "4-Amino-6-nitroresorcinol hydrochloride" and for monitoring the conversion of reactants to products during its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "this compound". A typical HPLC method for a similar compound, 2-Amino-6-chloro-4-nitrophenol hydrochloride, utilizes a reverse-phase approach. sielc.com For "this compound", a similar system would be appropriate, likely employing a C18 column. pom.go.id
The mobile phase composition is a critical parameter that would be optimized to achieve good separation of the target compound from any impurities or starting materials. A common mobile phase for related aromatic amines and nitrophenols consists of a mixture of an aqueous buffer (such as a phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. sielc.compom.go.idmfd.org.mk Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good peak shape. mfd.org.mk
Detection is typically performed using a UV-Vis detector, as nitroaromatic compounds and phenols exhibit strong absorbance in the UV region. For "this compound", the presence of the nitro and amino groups on the resorcinol (B1680541) ring would result in characteristic UV absorption maxima that can be used for detection and quantification. A photodiode array (PDA) detector can be particularly useful as it provides spectral information for each peak, aiding in peak identification and purity assessment. pom.go.id
The validation of an HPLC method for purity determination would involve assessing parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ) for potential impurities. pom.go.idmfd.org.mknih.gov
Thin-Layer Chromatography (TLC)
TLC is a simpler, faster, and less expensive chromatographic technique that is well-suited for rapid monitoring of reaction progress. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The choice of the mobile phase is crucial for achieving separation. For polar compounds like "this compound", a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a less polar solvent (e.g., hexane (B92381) or dichloromethane) is often used.
By comparing the retention factor (Rf) of the spots on the chromatogram with those of the starting materials and the pure product, the progress of the reaction can be qualitatively assessed. The disappearance of starting material spots and the appearance of the product spot indicate the progression of the reaction. TLC can also reveal the presence of byproducts as additional spots. Visualization of the spots can be achieved under UV light, as the aromatic rings will fluoresce or quench fluorescence, or by using a staining reagent.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. | Differential migration of analytes up a stationary phase via capillary action of a liquid mobile phase. |
| Stationary Phase | Typically C18-bonded silica gel in a packed column. pom.go.id | Silica gel or alumina (B75360) coated on a glass or plastic plate. |
| Mobile Phase | A buffered aqueous solution with an organic modifier (e.g., acetonitrile, methanol). sielc.commfd.org.mk | A mixture of organic solvents of varying polarity. |
| Application | Quantitative analysis of purity, impurity profiling, and yield determination. | Qualitative monitoring of reaction progress and rapid purity checks. |
| Detection | UV-Vis or Photodiode Array (PDA) detector. pom.go.id | UV light or chemical staining agents. |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a straightforward and effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. "this compound", with its aromatic and nitro functional groups, is expected to have a distinct UV-Vis absorption spectrum.
To determine the concentration of "this compound" in a solution, a calibration curve is first constructed. This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). The λmax is determined by scanning a solution of the compound over a range of wavelengths to find the peak absorbance.
A plot of absorbance versus concentration should yield a linear relationship, as described by the Beer-Lambert law. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. This method is particularly useful for determining the yield of a reaction by measuring the concentration of the product in the final reaction mixture, assuming no other components absorb significantly at the chosen wavelength. For mixtures, a colorimetric oxidative coupling reaction could be adapted to produce a uniquely colored product for selective quantification. impactfactor.org
| Parameter | Description | Typical Value/Range |
| Wavelength of Maximum Absorption (λmax) | The wavelength at which the compound exhibits the highest absorbance. | Dependent on solvent and pH, expected in the UV-A or near-visible range. |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a specific wavelength. | To be determined experimentally. |
| Linear Range | The concentration range over which the absorbance is directly proportional to the concentration. | Typically in the µg/mL to mg/mL range. |
| Correlation Coefficient (R²) | A measure of the linearity of the calibration curve. | > 0.99 for a good calibration. |
Thermogravimetric Analysis (TGA) for Thermal Stability and Purity Assessment
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. This technique is valuable for assessing the thermal stability of "this compound" and can also provide an indication of its purity.
In a TGA experiment, a small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting TGA curve plots the percentage of mass remaining against the temperature. For a pure, stable compound, the TGA curve will show a flat baseline until the decomposition temperature is reached, at which point a sharp decrease in mass will be observed.
The presence of volatile impurities, such as residual solvents, will be indicated by a mass loss at lower temperatures, prior to the decomposition of the main compound. The decomposition of "this compound" is likely to occur in one or more stages, and the TGA curve can provide information about the temperatures at which these decomposition events occur. The onset temperature of decomposition is often used as a measure of the compound's thermal stability. For similar heterocyclic compounds, thermal stability has been observed to be above 250 °C. mdpi.com
| Parameter | Description | Significance |
| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. | An indicator of the thermal stability of the compound. |
| Mass Loss (%) | The percentage of the initial mass lost during a thermal event. | Can correspond to the loss of specific functional groups or the entire molecule. |
| Residual Mass (%) | The percentage of mass remaining at the end of the experiment. | Indicates the formation of a non-volatile residue. |
Future Research Directions and Perspectives on 4 Amino 6 Nitroresorcinol Hydrochloride Chemistry
Development of Green Chemistry Approaches for Synthesis
Traditional synthesis routes for nitroaromatic compounds often rely on harsh reagents like mixed nitric and sulfuric acids, which generate significant acid waste and pose environmental concerns. researchgate.netresearchgate.net Future research must prioritize the development of environmentally benign synthetic methodologies for 4-amino-6-nitroresorcinol hydrochloride. The principles of green chemistry, focusing on minimizing waste, energy consumption, and the use of hazardous substances, provide a clear roadmap. unibo.it
Key areas for exploration include:
Solid Acid Catalysts: Replacing corrosive liquid acids like sulfuric acid with recyclable solid acid catalysts, such as zeolites or sulfated zirconia, could dramatically reduce acid waste. researchgate.net These catalysts offer ease of separation and potential for enhanced regioselectivity. researchgate.net
Alternative Nitrating Agents: Investigating milder and more selective nitrating agents is crucial. mdpi.com Systems like inorganic nitrates supported on silica (B1680970) gel, tert-butyl nitrite (B80452) with copper catalysts, or N2O5 offer pathways that avoid the use of strong, corrosive acids. researchgate.netresearchgate.net
Innovative Reaction Conditions: The use of alternative energy sources such as microwave irradiation and ultrasound assistance can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net
Benign Solvent Systems: A shift away from volatile organic compounds (VOCs) towards greener solvents like water, supercritical fluids, or ionic liquids could significantly lower the environmental footprint of the synthesis process. researchgate.net
| Green Chemistry Approach | Potential Advantage for Synthesizing this compound | Key Research Focus | Reference |
|---|---|---|---|
| Solid-Supported Reagents | Eliminates corrosive liquid acids, simplifies catalyst recovery and recycling. | Development of robust zeolite or supported inorganic nitrate (B79036) systems. | researchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Reduces reaction time and energy consumption, potentially improving yields. | Optimization of microwave parameters for nitration and amination steps. | researchgate.net |
| Ultrasound-Assisted Reactions | Enhances reaction rates through acoustic cavitation. | Investigating the effect of sonication on selectivity and yield. | researchgate.net |
| Eco-Friendly Solvents | Reduces pollution and health hazards associated with volatile organic compounds. | Exploring water-based systems or ionic liquids for the reaction medium. | researchgate.net |
Exploration of Novel Catalytic Transformations
The rich functionality of this compound—featuring hydroxyl, amino, and nitro groups on a resorcinol (B1680541) framework—makes it an ideal substrate for exploring novel catalytic transformations. Future research should focus on selectively modifying these groups to generate a library of new derivatives with unique properties.
The selective hydrogenation of the nitro group is a particularly important transformation, as it can yield valuable amino compounds. researchgate.net Designing high-performance catalysts that can achieve this reduction with high chemoselectivity, without affecting other functional groups, remains a challenge. researchgate.net Promising avenues include:
Single-Atom Catalysts (SACs): Anchoring single metal atoms (e.g., Pt, Ru, Co) on supports like nitrogen-doped carbon or metal oxides can offer exceptional activity and selectivity due to their unique electronic properties and isolated active sites. researchgate.netresearchgate.net
Non-Noble Metal Catalysts: Developing catalysts based on abundant and less expensive metals such as iron, copper, or nickel is crucial for sustainable chemical production. frontiersin.orgacs.org Recent advances in MOF-derived carbon composites embedded with Fe/Fe3C nanoparticles have shown high activity for nitroarene reduction. frontiersin.org
Photocatalysis and Electrocatalysis: These methods offer green alternatives to traditional catalytic reductions, often operating under mild conditions. Exploring semiconductor-based photocatalysts or designing specific electrodes for the selective reduction of the nitro group on the resorcinol ring could yield valuable synthetic pathways.
Beyond reduction, catalytic C-H activation, cross-coupling reactions, and polymerization catalysis could be employed to further functionalize the aromatic ring or use the compound as a monomer, leading to novel molecular architectures. mdpi.com
| Catalytic Strategy | Target Transformation | Potential Catalyst Type | Key Research Goal | Reference |
|---|---|---|---|---|
| Selective Hydrogenation | -NO2 → -NH2 | Single-atom alloys (e.g., RuNi), MoS2-based catalysts, Fe/Fe2O3 nanoparticles. | Achieve high conversion and >99% selectivity to the corresponding tri-amino resorcinol. | researchgate.netresearchgate.net |
| Transfer Hydrogenation | -NO2 → -NH2 | Nanocarbon-supported noble or non-noble metals. | Utilize green hydrogen donors like formic acid or isopropanol. | frontiersin.org |
| C-N Cross-Coupling | Functionalization of -NH2 group | Palladium or Copper-based catalysts. | Synthesize novel N-aryl or N-alkyl derivatives. | organic-chemistry.org |
| Polymerization | Monomer for polycondensation | Acid or base catalysts. | Create new polymers with tailored thermal or electronic properties. | fishersci.ca |
Integration into Advanced Functional Materials
The unique electronic and structural features of this compound make it a promising building block for advanced functional materials. nih.gov The electron-donating amino and hydroxyl groups, contrasted with the electron-withdrawing nitro group, create a push-pull system that can lead to interesting optical and electronic properties.
Future research should target the incorporation of this molecule into:
High-Performance Polymers: As a monomer, this compound could be used to synthesize new polyamides, polyimides, or benzoxazoles. The resulting polymers may exhibit high thermal stability, specific optical properties, or capabilities for metal ion chelation.
Fluorescent Sensors: The inherent fluorescence of aromatic systems can be modulated by the presence of specific analytes. mdpi.com Derivatives of this compound could be designed as "turn-off" or "turn-on" fluorescent sensors for detecting nitroaromatic explosives or metal ions through mechanisms like photoinduced electron transfer (PET). mdpi.comspectroscopyonline.com
Dyes and Pigments: The chromophoric nature of the nitro-amino-substituted aromatic ring suggests potential applications in the synthesis of novel dyes. Catalytic transformations could be used to create azo compounds or other extended π-systems, tuning the color and properties of the resulting materials.
Deepening Mechanistic Understanding through Advanced Computational and Experimental Techniques
A robust and predictive understanding of the reactivity and properties of this compound requires a synergistic approach combining advanced computational and experimental techniques.
Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide invaluable insights into the molecule's electronic structure, reaction mechanisms, and photophysical properties. researchgate.netrsc.org These studies can help predict the most likely pathways for synthetic transformations, understand the nature of catalytic intermediates, and guide the design of new functional materials. rsc.orgresearchgate.net
Advanced Spectroscopy: In-situ spectroscopic techniques, such as high-resolution NMR, Raman, and FT-IR spectroscopy, can be used to monitor reactions in real-time, identifying transient intermediates and providing crucial data to validate proposed mechanisms. spectroscopyonline.comnih.gov
Kinetics Studies: Detailed kinetic analysis of the synthesis and transformation reactions will be essential for optimizing reaction conditions and elucidating rate-determining steps. frontiersin.org This is particularly important for designing efficient and selective catalytic processes.
By combining these advanced methods, researchers can move beyond empirical observations to a predictive science, accelerating the discovery and application of new chemistries based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-6-nitroresorcinol hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nitration and amination of resorcinol derivatives under controlled acidic conditions. Purity validation requires high-performance liquid chromatography (HPLC) with a C18 column and methanol-phosphate buffer mobile phase (e.g., 70:30 ratio) for separation, coupled with UV detection at 207–210 nm . Confirmatory techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) should verify functional groups (e.g., nitro, amino) and structural integrity.
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a desiccator to minimize hydrolysis and photodegradation. Use personal protective equipment (PPE) including nitrile gloves and lab coats, as nitroaromatic compounds may exhibit sensitization risks. Safety protocols should align with those for structurally similar chlorinated nitro-phenolic compounds .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (207–220 nm) is optimal for quantification in biological or environmental samples. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode improves sensitivity. Calibration curves should span 1–50 µg/mL, with recovery studies (e.g., spiked samples) to validate accuracy .
Advanced Research Questions
Q. How can researchers assess the photostability and thermal degradation kinetics of this compound?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines: expose samples to 40°C/75% RH and UV light (320–400 nm). Monitor degradation via HPLC peak area reduction and identify byproducts using high-resolution MS. Kinetic modeling (e.g., zero/first-order) quantifies degradation rates, while Arrhenius equations predict shelf-life under standard conditions .
Q. What experimental strategies can resolve contradictions in reported spectral data (e.g., NMR/FTIR) for this compound?
- Methodological Answer : Cross-validate spectral data using deuterated solvents (e.g., DMSO-d6 for NMR) and standardized FTIR sample preparation (KBr pellets). Compare results with computational predictions (e.g., density functional theory (DFT)-simulated spectra) to resolve ambiguities. Collaborative inter-laboratory studies enhance reproducibility .
Q. What role does the hydrochloride counterion play in the compound’s solubility and crystallization behavior?
- Methodological Answer : Perform solubility studies in polar solvents (water, ethanol) via gravimetric analysis. Compare crystallization patterns (e.g., X-ray diffraction) of the hydrochloride salt vs. freebase. The counterion enhances aqueous solubility via ionic interactions, critical for bioavailability studies in pharmacological research .
Q. How does the nitro group position influence the compound’s reactivity in electrophilic substitution reactions compared to structural analogs?
- Methodological Answer : Conduct comparative kinetic studies using bromination or nitration reactions. Monitor reaction rates via HPLC and characterize products via MS/NMR. Meta-directing effects of the nitro group in 4-Amino-6-nitroresorcinol may reduce ortho/para substitution compared to non-nitrated analogs, as observed in related nitroaromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
